Physicochemical Differentiation: Molecular Weight and TPSA vs. 4-Formylpicolinonitrile
The addition of a 3-hydroxy group to the 4-formylpicolinonitrile scaffold increases the molecular weight from 132.12 g/mol (4-formylpicolinonitrile) to 148.12 g/mol (4-formyl-3-hydroxypicolinonitrile) [1], a 12.1% increase. This modification also raises the topological polar surface area (TPSA) by 33 Ų (from 41 Ų to 74 Ų) [1], increases the hydrogen bond donor count from 0 to 1, and the hydrogen bond acceptor count from 3 to 4 [1]. These changes have practical implications for passive membrane permeability and solubility, making the hydroxylated analog a distinctly different physical entity for lead optimization campaigns.
| Evidence Dimension | Molecular weight, TPSA, and hydrogen bond capacity |
|---|---|
| Target Compound Data | MW 148.12 g/mol, TPSA 74 Ų, HBD 1, HBA 4 |
| Comparator Or Baseline | 4-Formylpicolinonitrile: MW 132.12 g/mol, TPSA ~41 Ų, HBD 0, HBA 3 |
| Quantified Difference | MW: +12.1% (+16.00 g/mol); TPSA: +80% (+33 Ų); HBD: +1; HBA: +1 |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs) |
Why This Matters
These physicochemical differences indicate that 4-formyl-3-hydroxypicolinonitrile will exhibit markedly different solubility and permeability profiles compared to its non-hydroxylated analog, directly impacting its suitability as a fragment or intermediate in drug discovery programs.
- [1] PubChem. 4-Formyl-3-hydroxypicolinonitrile. CID 117698556. National Center for Biotechnology Information. View Source
